

Application Notes and Protocols: Butylidenephthalide Treatment in DBTRG-05MG Xenograft Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylidenephthalide*

Cat. No.: *B1668125*

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These application notes provide a comprehensive overview and detailed protocols for the use of **Butylidenephthalide** (BP), a natural compound derived from *Angelica sinensis*, in the treatment of glioblastoma multiforme (GBM) using a DBTRG-05MG xenograft mouse model. The information presented is collated from peer-reviewed research and is intended to guide the design and execution of similar preclinical studies.

Introduction

Glioblastoma multiforme is an aggressive and challenging primary brain tumor to treat. **Butylidenephthalide** has demonstrated significant anti-tumor efficacy in both in vitro and in vivo models of GBM.[1][2] It has the ability to cross the blood-brain barrier and has been shown to inhibit tumor growth by inducing cell-cycle arrest and apoptosis.[3][4] This document outlines the protocols for establishing a DBTRG-05MG xenograft model and for the subsequent treatment with **Butylidenephthalide**, including data on its efficacy and the molecular pathways it affects.

Data Presentation

Table 1: In Vivo Efficacy of Butylidenephthalide (BP) on DBTRG-05MG Xenograft Tumor Growth

Treatment Group	Dosage (mg/kg)	Administration Route	Dosing Schedule	Mean Tumor Volume (mm ³) ± SEM	Survival Rate (%) on Day 200	Reference
Control (Vehicle)	-	s.c.	Days 4-8 post-implantation	Varies (significantly larger than treated groups)	-	[1]
BP-70	70	s.c.	Days 4-8 post-implantation	Significantly suppressed	-	
BP-150	150	s.c.	Days 4-8 post-implantation	Significantly suppressed	-	
BP-300	300	s.c.	Days 4-8 post-implantation	Significantly suppressed	-	
BP-500	500	s.c.	Days 4-8 post-implantation	Significantly suppressed	-	
BP-800	800	s.c.	Days 4-8 post-implantation	Significantly suppressed	83.3% (5/6)	

Table 2: In Vivo Efficacy of Liposomal Butylidenephthalide (BP/LPPC) on DBTRG-05MG Xenograft Tumor Growth

Treatment Group	Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome	Reference
Control (Vehicle)	-	i.v. or i.t.	Every 3 days	-	
BP	100	i.v. or i.t.	Every 3 days	Tumor growth inhibition	
BP/LPPC	100	i.v. or i.t.	Every 3 days	Significantly greater tumor growth inhibition and prolonged survival compared to BP alone	

Experimental Protocols

DBTRG-05MG Cell Culture

- Cell Line: DBTRG-05MG human glioblastoma cells.
- Culture Medium: Roswell Park Memorial Institute (RPMI)–1640 medium supplemented with 10% fetal bovine serum.
- Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere containing 5% CO₂.

DBTRG-05MG Xenograft Mouse Model Establishment

- Animal Model: Foxn1 nu/nu (nude) mice.

- Cell Preparation: Harvest DBTRG-05MG cells during the logarithmic growth phase and resuspend them in a sterile medium or phosphate-buffered saline (PBS).
- Implantation: Subcutaneously inject 2.5×10^6 DBTRG-05MG cells into the hind flank region of each mouse. In other studies, 1×10^6 to 5×10^6 cells have been used.
- Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., $\sim 50 \text{ mm}^3$) before initiating treatment. Tumor size should be measured regularly (e.g., every 2 days) using calipers, and the volume calculated using the formula: $L \times W \times H \times 0.5236$.

Butylidenephthalide (BP) Treatment Protocol

- Drug Preparation: Prepare **Butylidenephthalide** in a suitable vehicle for subcutaneous (s.c.), intravenous (i.v.), or intratumoral (i.t.) injection.
- Dosage and Administration (Standard BP):
 - Administer BP subcutaneously at doses ranging from 70 to 800 mg/kg/day.
 - A typical treatment schedule involves daily injections on days 4, 5, 6, 7, and 8 after tumor cell implantation. The injection site should be distant from the tumor inoculation site.
- Dosage and Administration (Liposomal BP - BP/LPPC):
 - For enhanced delivery, BP can be encapsulated in a lipo-PEG-PEI complex (LPPC).
 - Administer BP/LPPC at a dose of 100 mg/kg every 3 days via intravenous or intratumoral injection.
- Control Groups: Include a vehicle control group that receives injections of the carrier solution without the active compound.

Assessment of Anti-Tumor Efficacy

- Tumor Volume Measurement: Regularly measure tumor dimensions throughout the study to monitor growth inhibition.

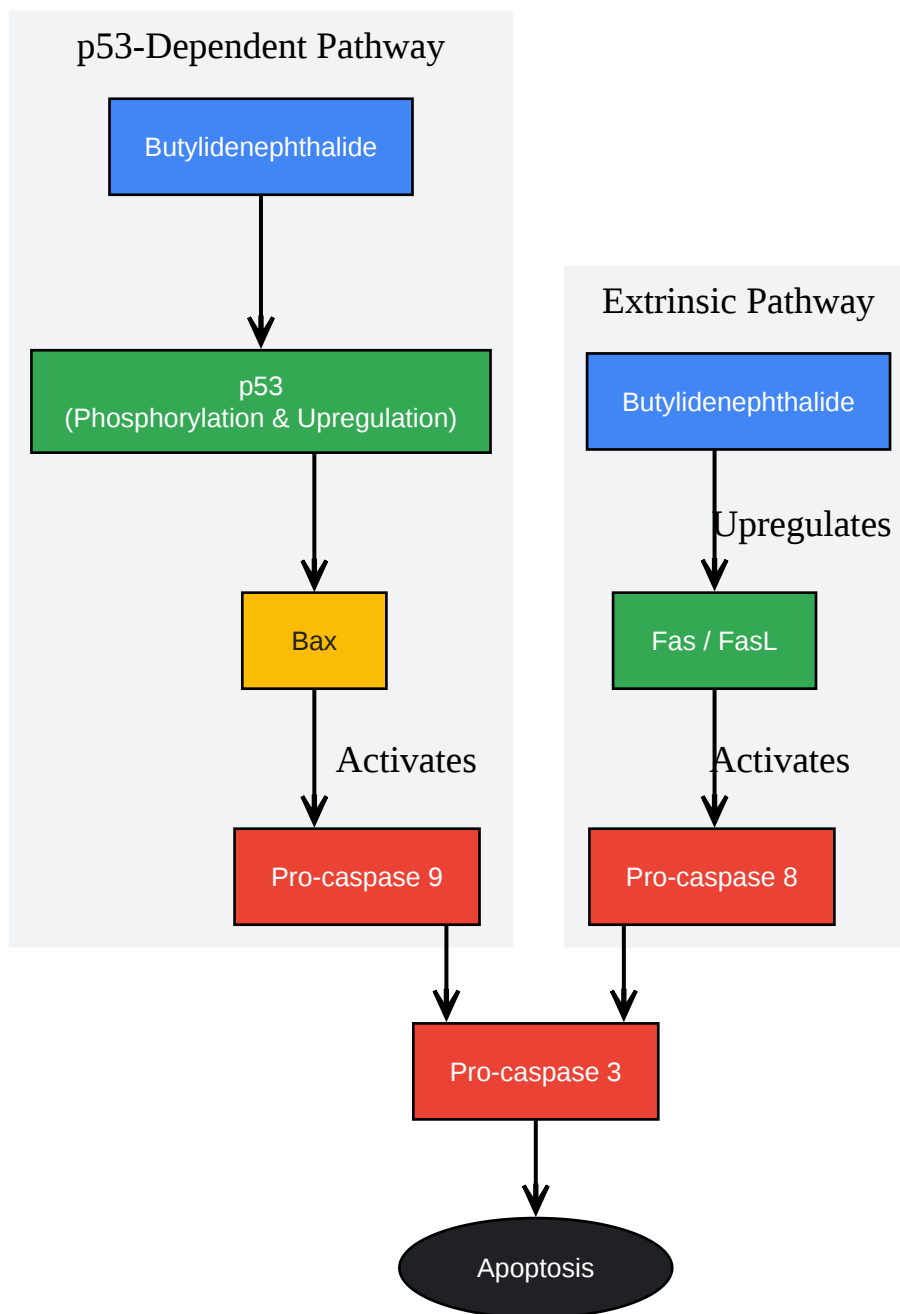
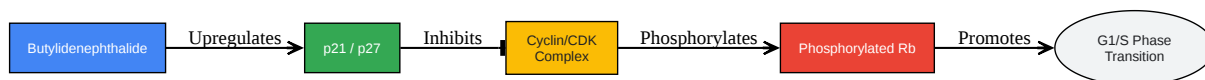
- **Survival Analysis:** Record the survival of mice in each treatment group to determine if the treatment prolongs lifespan.
- **Immunohistochemistry:** At the end of the study, tumors can be excised for histological analysis. Staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3, TUNEL) can provide insights into the mechanism of action.
- **Western Blot Analysis:** Tumor lysates can be analyzed by Western blotting to assess the expression levels of proteins involved in cell cycle regulation and apoptosis.

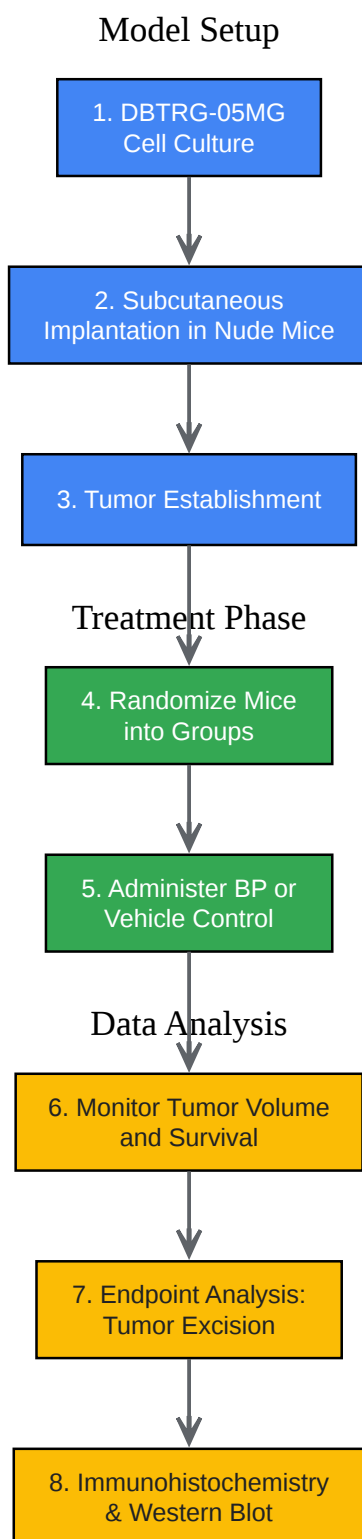
Signaling Pathways and Molecular Mechanisms

Butylidenephthalide exerts its anti-tumor effects on DBTRG-05MG glioblastoma cells through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G0/G1 Phase

BP induces G0/G1 phase cell cycle arrest by up-regulating the expression of Cyclin-Dependent Kinase Inhibitors (CKIs) such as p21 and p27. This leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the G1 to S phase transition.





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